molecular formula C25H28N2O6 B613325 Fmoc-D-Lys(Alloc)-OH CAS No. 214750-75-1

Fmoc-D-Lys(Alloc)-OH

Cat. No. B613325
M. Wt: 452.4
InChI Key: OJBNDXHENJDCBA-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys(Alloc)-OH is an amino acid derivative with a wide range of applications in scientific research. It is used in various synthetic methods, as well as in biochemical and physiological studies. Fmoc-D-Lys(Alloc)-OH is a derivative of lysine, an essential amino acid, and is used to modify proteins and peptides. It has many advantages over other amino acid derivatives, including its ability to be used in a wide range of experiments and the fact that it is relatively stable in aqueous solutions.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679799
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Alloc)-OH

CAS RN

214750-75-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(Alloc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Lys(Alloc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Lys(Alloc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Lys(Alloc)-OH
Reactant of Route 5
Fmoc-D-Lys(Alloc)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Lys(Alloc)-OH

Citations

For This Compound
13
Citations
D Hymel, K Tsuji, RA Grant, RM Chingle… - Organic & …, 2021 - pubs.rsc.org
Targeting protein – protein interactions (PPIs) has emerged as an important area of discovery for anticancer therapeutic development. In the case of phospho-dependent PPIs, such as …
Number of citations: 4 pubs.rsc.org
S Planonth - 2012 - era.ed.ac.uk
Peptide nucleic acids (PNAs) were used as encoding tags to enable the analysis of peptide libraries by PNA/DNA hybridisation onto DNA microarrays. This allowed entire peptide …
Number of citations: 2 era.ed.ac.uk
S Aggarwal, MW Ndinguri, R Solipuram… - … journal of cancer, 2011 - Wiley Online Library
Pancreatic ductal adenocarcinomas are invariably lethal, and developing effective treatments that have minimal side effects is a challenge. Previous studies from our laboratory have …
Number of citations: 62 onlinelibrary.wiley.com
J Muranyi, P Gyulavari, A Varga… - Journal of Peptide …, 2016 - Wiley Online Library
Targeted tumour therapy is the focus of recent cancer research. Gonadotropin‐releasing hormone (GnRH) analogues are able to deliver anticancer agents selectively into tumour cells, …
Number of citations: 15 onlinelibrary.wiley.com
E Wooden - 2005 - search.proquest.com
From genomics, we know that many disease states lead to changes in expressed proteins (adaptation/plasticity). Therefore, drug design and discovery based on normal states and …
Number of citations: 2 search.proquest.com
D SEMENTA - 2017 - fedoa.unina.it
CXCL12/CXCR4 axis has been implicated in a wide range of diseases such as infections, 1 inflammations, 2 and cancer. 3 Thus, the inhibition of the CXCL12/CXCR4 pathway has …
Number of citations: 3 www.fedoa.unina.it
OBC Monty - 2020 - search.proquest.com
The recognized attrition of drug discovery has been the central motivation behind the work described in the following chapters. Such decline in the rate of discovery has been partially …
Number of citations: 2 search.proquest.com
W Lian - 2015 - search.proquest.com
Protein-protein interactions (PPIs) are of central importance in essentially all biochemical pathways, including those involved in disease processes. PPIs therefore represent a large …
Number of citations: 2 search.proquest.com
MW Ndinguri - 2009 - search.proquest.com
Platinum has been used as an inorganic medicinal agent with various applications such as anti cancer agents. Several new targeted Pt (II) conjugates were synthesized having the …
Number of citations: 3 search.proquest.com
A Pompilio, C Geminiani, P Mantini… - Infection and drug …, 2018 - Taylor & Francis
Aim: In the present work, the potential of the D-enantiomeric dendrimers dG3KL and dTNS18 was evaluated in relation to tobramycin (Tob), for the development of novel antibacterials to …
Number of citations: 20 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.